molecular formula C19H19N3O5 B4084003 Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B4084003
M. Wt: 369.4 g/mol
InChI Key: DUBSGLMNHCLIND-UHFFFAOYSA-N
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Description

Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the nitro-substituted phenyl group. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Nitration of the Phenyl Ring:

    Coupling Reactions: The nitro-substituted phenyl group is then coupled with the pyrrolidine ring using various coupling agents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine derivative.

    Hydrolysis of Ester: Produces the carboxylic acid derivative.

    Substitution Reactions: Can produce various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine groups on biological activity.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Similar structure but with an amino group instead of a nitro group.

    3-Nitro-1-phenyl-4-pyrrolidin-1-yl-1H-quinolin-2-one: Contains a quinoline ring instead of a benzoate ester.

Uniqueness

Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a pyrrolidine ring allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-19(24)13-4-7-15(8-5-13)20-18(23)14-6-9-16(17(12-14)22(25)26)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSGLMNHCLIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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